Cas no 1692172-42-1 (Benzenamine, 5-(difluoromethoxy)-2,4-dimethyl-)

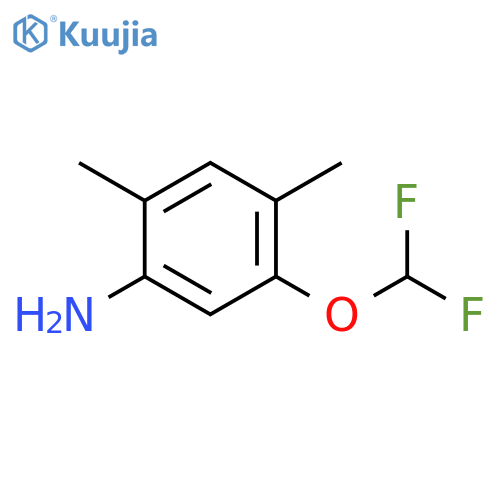

1692172-42-1 structure

商品名:Benzenamine, 5-(difluoromethoxy)-2,4-dimethyl-

CAS番号:1692172-42-1

MF:C9H11F2NO

メガワット:187.186549425125

CID:5295405

Benzenamine, 5-(difluoromethoxy)-2,4-dimethyl- 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 5-(difluoromethoxy)-2,4-dimethyl-

-

- インチ: 1S/C9H11F2NO/c1-5-3-6(2)8(4-7(5)12)13-9(10)11/h3-4,9H,12H2,1-2H3

- InChIKey: ISRQNOJXXZJUJJ-UHFFFAOYSA-N

- ほほえんだ: C1(N)=CC(OC(F)F)=C(C)C=C1C

Benzenamine, 5-(difluoromethoxy)-2,4-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-765681-0.05g |

5-(difluoromethoxy)-2,4-dimethylaniline |

1692172-42-1 | 95% | 0.05g |

$827.0 | 2024-05-22 | |

| Enamine | EN300-765681-0.25g |

5-(difluoromethoxy)-2,4-dimethylaniline |

1692172-42-1 | 95% | 0.25g |

$906.0 | 2024-05-22 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01064745-1g |

5-(Difluoromethoxy)-2,4-dimethylaniline |

1692172-42-1 | 95% | 1g |

¥8323.0 | 2023-04-10 | |

| Enamine | EN300-765681-0.1g |

5-(difluoromethoxy)-2,4-dimethylaniline |

1692172-42-1 | 95% | 0.1g |

$867.0 | 2024-05-22 | |

| Enamine | EN300-765681-2.5g |

5-(difluoromethoxy)-2,4-dimethylaniline |

1692172-42-1 | 95% | 2.5g |

$1931.0 | 2024-05-22 | |

| Enamine | EN300-765681-0.5g |

5-(difluoromethoxy)-2,4-dimethylaniline |

1692172-42-1 | 95% | 0.5g |

$946.0 | 2024-05-22 | |

| Enamine | EN300-765681-10.0g |

5-(difluoromethoxy)-2,4-dimethylaniline |

1692172-42-1 | 95% | 10.0g |

$4236.0 | 2024-05-22 | |

| Enamine | EN300-765681-1.0g |

5-(difluoromethoxy)-2,4-dimethylaniline |

1692172-42-1 | 95% | 1.0g |

$986.0 | 2024-05-22 | |

| Enamine | EN300-765681-5.0g |

5-(difluoromethoxy)-2,4-dimethylaniline |

1692172-42-1 | 95% | 5.0g |

$2858.0 | 2024-05-22 |

Benzenamine, 5-(difluoromethoxy)-2,4-dimethyl- 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

1692172-42-1 (Benzenamine, 5-(difluoromethoxy)-2,4-dimethyl-) 関連製品

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量